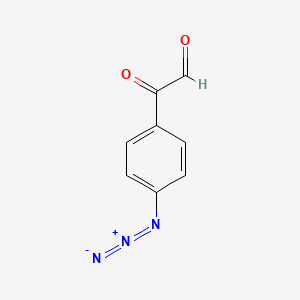

p-Azidophenylglyoxal

Übersicht

Beschreibung

P-Azidophenylglyoxal (p-APG) is a heterobifunctional photoactivable cross-linking reagent that is selective for arginyl residues . It is used to study protein structure and functions, for anchoring proteins to solid supports, or to prepare immunogens, immunotoxins, and other conjugated protein reagents .

Synthesis Analysis

The synthesis of p-APG involves diazotization of p-aminoacetophenone to an intermediate. This intermediate, when reacted with sodium azide, gives p-azidoacetophenone. The oxidation of the latter with selenium dioxide gives rise to p-APG .Molecular Structure Analysis

The molecular formula of p-Azidophenylglyoxal is C8H5N3O2 . It has an average mass of 175.144 Da and a monoisotopic mass of 175.038177 Da .Chemical Reactions Analysis

The phenylglyoxal moiety in p-APG is designed to react with arginine residues. The p-azidoaryl function generates a reactive nitrene when activated with UV light. p-APG reacts most selectively with arginine and to a lesser extent with cystine and histidine .Physical And Chemical Properties Analysis

The corrected melting point of p-APG is between 103-105 degrees Celsius . More detailed physical and chemical properties can be found on databases like PubChem .Wissenschaftliche Forschungsanwendungen

1. Cross-Linking Agent in Protein Research

p-Azidophenylglyoxal (p-APG) has been synthesized and utilized as a heterobifunctional photoactivable cross-linking reagent selective for arginyl residues. This property of p-APG makes it valuable in studying proteins with arginyl residues, especially in understanding their structure and function. For instance, p-APG was used to inhibit enzymes like bovine heart lactic dehydrogenase and yeast alcohol dehydrogenase by targeting arginyl residues at their active sites. When exposed to p-APG and UV irradiation, oligomeric enzymes form varying proportions of monomers and photocross-linked dimers, trimers, tetramers, and larger molecular weight aggregates (Ngo et al., 1981).

2. Labeling Secretin Receptors

p-Azidophenylglyoxal was used in the specific covalent labeling of a 51 kDa peptide after cross-linking of [125I]iodo-secretin to intact rat pancreatic acini. This application is significant in understanding the molecular architecture of secretin receptors. The technique involved incubating the [125I]secretin-acini complex with p-Azidophenylglyoxal under specific conditions, followed by photolysis, which helped in identifying the main secretin binding peptide (Gossen et al., 1989).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-azidophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c9-11-10-7-3-1-6(2-4-7)8(13)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALIYGMVBZRBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215663 | |

| Record name | 4-Azidophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Azidophenylglyoxal | |

CAS RN |

65322-07-8 | |

| Record name | 4-Azidophenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065322078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

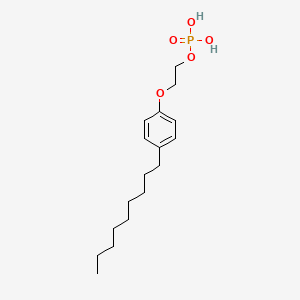

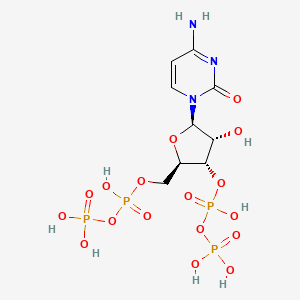

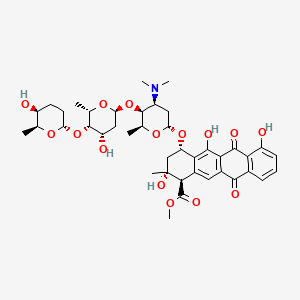

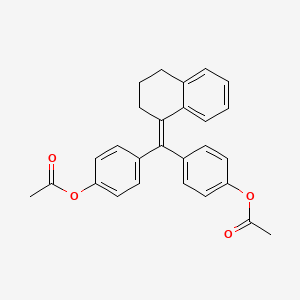

Feasible Synthetic Routes

Q & A

Q1: How does PAPG interact with its target and what are the downstream effects?

A1: PAPG specifically modifies arginine residues in proteins. This is due to the high reactivity of its glyoxal group towards the guanidino group of arginine. [, , ] Upon UV irradiation, the azide group in PAPG forms a highly reactive nitrene intermediate. This nitrene can then covalently crosslink with nearby amino acids, effectively trapping the protein interaction. [, , ] This method has been used to study protein-protein interactions, such as identifying the epidermal growth factor (EGF) receptor binding site [] and characterizing the interaction between brome mosaic virus coat protein and viral RNA. []

Q2: How does PAPG perform under various conditions? What are its material compatibility and stability characteristics?

A2: The provided abstracts focus primarily on PAPG's application as a crosslinking agent in biological research settings. Information regarding its stability under various conditions (temperature, pH, solvents) and compatibility with different materials is not explicitly stated.

Q3: PAPG is used to study protein interactions. Can you elaborate on its applications and the underlying mechanisms?

A4: PAPG is a valuable tool for studying protein interactions due to its specific binding to arginine residues and its ability to form covalent bonds upon UV activation. [, , , ]

- Applications: This allows researchers to "freeze" transient protein interactions and study them. Examples include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Amino-N-[3-[4-[3-[[(2S)-2-(butanoylamino)-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoyl]amino]propylamino]butylamino]propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1213642.png)

![(7aS)-12-hydroxy-11-methoxy-7,7-dimethyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-7-ium](/img/structure/B1213651.png)